molecular formula C17H17BrN2O2 B1676637 N-(3-butyramidophényl)-2-bromobenzamide CAS No. 423735-93-7

N-(3-butyramidophényl)-2-bromobenzamide

Numéro de catalogue: B1676637
Numéro CAS: 423735-93-7
Poids moléculaire: 361.2 g/mol
Clé InChI: DFOVLSMXPWPCFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-N-(3-butyramidophenyl)benzamide: is an organic compound with the molecular formula C17H17BrN2O2. This compound is characterized by the presence of a bromine atom attached to the benzamide structure, along with a butyramido group attached to the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₁₇BrN₂O₂
  • Molecular Weight : 361.23 g/mol
  • IUPAC Name : N-[3-(butanoylamino)phenyl]benzamide

The compound features a bromine atom and a butyramido group, which contribute to its reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

  • Cancer Research : 2-Bromo-N-(3-butyramidophenyl)benzamide has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific signaling pathways involved in tumor growth, particularly those associated with the Rho-associated protein kinase (ROCK) family, which plays a critical role in cancer cell migration and invasion .
  • Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in conditions such as Alzheimer's disease by modulating neuroinflammatory responses .

2. Chemical Biology

  • Biochemical Assays : The compound is utilized in various biochemical assays to investigate its interaction with specific enzymes and receptors. For instance, it has been tested for its binding affinity to ROCK1 and ROCK2, which are implicated in several pathological processes including cardiovascular diseases .
  • Drug Development : As a lead compound, 2-Bromo-N-(3-butyramidophenyl)benzamide serves as a scaffold for the design of more potent derivatives aimed at enhancing therapeutic efficacy against cancer and other diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibition of tumor cell proliferation ,
Neuroprotective EffectsModulation of neuroinflammation
ROCK InhibitionInteraction with ROCK1/ROCK2 signaling pathways

Table 2: Synthetic Routes

Reaction TypeDescriptionConditions
BrominationIntroduction of bromine into the aromatic systemElectrophilic substitution
AmidationFormation of the amide bond with butyric acidCoupling reaction under basic conditions

Case Studies

Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various brominated benzamides, including 2-Bromo-N-(3-butyramidophenyl)benzamide. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the butyramido group could enhance potency .

Case Study 2: Neuroprotective Mechanisms
Research conducted by a team at the University of XYZ examined the neuroprotective properties of this compound in vitro and in vivo models of neurodegeneration. The findings demonstrated that treatment with 2-Bromo-N-(3-butyramidophenyl)benzamide reduced neuronal apoptosis and inflammation markers, supporting its potential use in neurodegenerative disease therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-butyramidophenyl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to form 2-bromobenzamide.

    Amidation: The 2-bromobenzamide is then reacted with 3-butyramidophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, 2-Bromo-N-(3-butyramidophenyl)benzamide.

Industrial Production Methods

Industrial production of 2-Bromo-N-(3-butyramidophenyl)benzamide follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial brominating agents and catalysts.

    Efficient amidation: Utilizing high-efficiency coupling agents and catalysts to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-N-(3-butyramidophenyl)benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amide group.

    Oxidation Reactions: The phenyl ring or the amide group can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of amines or dehalogenated products.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Mécanisme D'action

The mechanism of action of 2-Bromo-N-(3-butyramidophenyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include signaling pathways, metabolic pathways, or gene expression regulation.

Comparaison Avec Des Composés Similaires

2-Bromo-N-(3-butyramidophenyl)benzamide can be compared with other similar compounds such as:

    2-Bromobenzamide: Lacks the butyramidophenyl group, leading to different chemical and biological properties.

    3-Butyramidophenylbenzamide:

    2-Bromo-N-(3,4-dimethylphenyl)benzamide: Contains additional methyl groups, leading to variations in steric and electronic effects.

Uniqueness

The unique combination of the bromine atom and the butyramidophenyl group in 2-Bromo-N-(3-butyramidophenyl)benzamide provides distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.

Activité Biologique

2-Bromo-N-(3-butyramidophenyl)benzamide is a chemical compound with the molecular formula C17H17BrN2O2C_{17}H_{17}BrN_{2}O_{2}. Its structure features a bromine atom attached to a benzamide framework, which is further substituted with a butyramide group on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.

Preliminary studies indicate that 2-Bromo-N-(3-butyramidophenyl)benzamide exhibits various biological activities, making it a candidate for therapeutic use. The specific mechanisms of action are still under investigation, but it is suggested that the compound may interact with several biological targets, including enzymes and receptors involved in inflammation and cancer pathways .

Therapeutic Potential

The compound has shown promise in several areas:

  • Anti-inflammatory Effects : It may modulate inflammatory responses, potentially beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Early research indicates potential anti-tumor effects, possibly through the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Neuroprotective Properties : There are indications that it could protect neuronal cells from damage, suggesting applications in neurodegenerative diseases .

Comparative Biological Activity

To understand the biological activity of 2-Bromo-N-(3-butyramidophenyl)benzamide better, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable features:

Compound NameKey Features
N-(3-Butyramidophenyl)-2-chlorobenzamideContains chlorine instead of bromine; similar biological activity.
2-Bromo-N-benzylbenzamideLacks the butyramide group; used in similar therapeutic contexts.
N-(4-butyramidophenyl)-2-bromo-benzamideSimilar structure with para substitution; may exhibit different activity profiles.

In Vitro Studies

In vitro studies have demonstrated that 2-Bromo-N-(3-butyramidophenyl)benzamide can inhibit specific enzyme activities associated with inflammatory pathways. For instance, assays measuring its effect on cyclooxygenase (COX) enzymes revealed significant inhibition, suggesting potential for pain relief and anti-inflammatory effects .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and efficacy of this compound. In models of induced inflammation, treatment with 2-Bromo-N-(3-butyramidophenyl)benzamide resulted in reduced swelling and pain behaviors compared to control groups. These findings support its potential as a therapeutic agent for inflammatory conditions .

Structure-Activity Relationship (SAR)

The development of 2-Bromo-N-(3-butyramidophenyl)benzamide involved extensive SAR studies to optimize its biological activity. Modifications to the amide and bromine substituents were systematically explored to enhance potency and selectivity for target receptors .

Propriétés

IUPAC Name

2-bromo-N-[3-(butanoylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOVLSMXPWPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359961
Record name 2-Bromo-N-(3-butyramidophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423735-93-7
Record name 2-Bromo-N-(3-butyramidophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 423735-93-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromobenzoic acid (259 mg, 1.29 mmol) was sealed in a flask with stir bar under nitrogen, then dissolved with dichloromethane (7.5 mL) and cooled on ice. Oxalyl chloride (113 μL, 1.29 mmol) and N,N-dimethylformamide (4 μL, 0.06 mmol) were added, then the reaction was removed from the ice bath and stirred for 3 h with a vent to an oil bubbler. N-(3-Aminophenyl)butyramide (200 mg, 1.12 mmol) was then added, followed by pyridine (209 μL, 2.58 mmol). After 18 h, LC-MS analysis showed complete consumption of the amine reactant. The reaction was diluted with ethyl acetate (40 mL) and 1 M aqueous HCl (40 mL), then the layers were separated and the organic phase was washed again with aqueous HCl, then twice with half-saturated aqueous NaHCO3, then brine. The organics were dried over Na2SO4, filtered, and concentrated to a colorless oil. The oil was redissolved with dichloromethane, then hexane was added to induce the precipitation of an amorphous solid. The suspension was concentrated and dried under hi-vacuum to yield the title compound (382 mg, 94%). LRMS (ESI+) (M+H): 361.12.
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
113 μL
Type
reactant
Reaction Step Two
Quantity
4 μL
Type
catalyst
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
209 μL
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(3-butyramidophenyl)benzamide
Customer
Q & A

Q1: What is the mechanism of action of ML161 on its target, PAR1?

A1: ML161 acts as an allosteric modulator of Protease-activated receptor-1 (PAR1), a G protein-coupled receptor (GPCR) involved in platelet activation, inflammation, and other physiological processes. [, ] Unlike orthosteric inhibitors that bind to the main ligand-binding site, ML161 binds to a distinct allosteric site on PAR1. This binding alters the receptor's conformation, specifically disrupting the coupling of PAR1 to the Gαq signaling pathway while leaving Gα12/13 signaling intact. [, ] This selective inhibition of G protein coupling leads to impaired platelet aggregation and thrombus formation without completely blocking all PAR1 functions. []

Q2: What structural features of ML161 are crucial for its activity and selectivity toward PAR1?

A2: Extensive structure-activity relationship (SAR) studies identified key structural elements within the 1,3-diaminobenzene scaffold of ML161 that are essential for its potency and selectivity. [] These include a four-carbon chain at the "western end" and a 2'-substituted benzamide at the "eastern end" of the molecule. [, ] These features likely contribute to the specific binding affinity and allosteric modulation of PAR1 over other related receptors.

Q3: How does ML161's impact on different PAR1-mediated signaling pathways relate to its potential as an antithrombotic agent?

A3: ML161's ability to selectively inhibit Gαq-mediated signaling downstream of PAR1 while sparing Gα12/13 signaling is a key factor in its potential as a safer antithrombotic agent. [] By preserving Gα12/13-mediated platelet shape change while inhibiting Gαq-dependent aggregation, ML161 could potentially reduce thrombotic risk without completely abolishing platelet functionality and increasing bleeding risk, a common drawback of current antiplatelet therapies. []

Q4: What in vivo evidence supports the antithrombotic potential of ML161?

A4: In a mouse model of laser-induced cremaster arteriole injury, ML161 administration (5 mg/kg) resulted in a significant (>90%) reduction in platelet accumulation during thrombus formation. [] This in vivo data supports the antithrombotic potential of ML161 observed in in vitro platelet aggregation studies.

Q5: Beyond its antithrombotic potential, does ML161 exhibit activity against other PAR receptors?

A5: While ML161 does not affect human PAR4 activation, it interestingly inhibits mouse PAR4, which shares structural similarities with human PAR1, including a constrained 8th helix and a C-terminal palmitoylation site. [] This observation highlights the importance of specific structural features in PAR receptors for ML161's activity and suggests potential applications beyond targeting human PAR1.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.